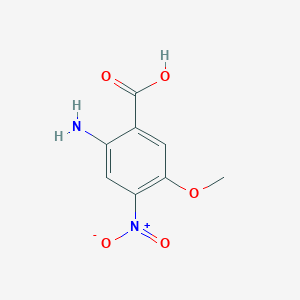

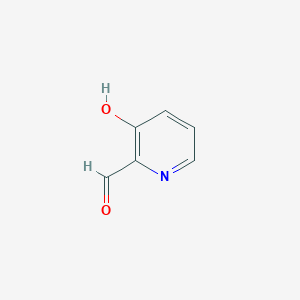

2-Amino-4-nitro-5-methoxybenzoic Acid

Vue d'ensemble

Description

2-Amino-4-nitro-5-methoxybenzoic Acid is a chemical compound with the CAS Number: 196194-99-7 . It has a molecular weight of 212.16 and its linear formula is C8H8N2O5 .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-nitro-5-methoxybenzoic Acid is represented by the linear formula C8H8N2O5 . The average mass is 212.160 Da and the monoisotopic mass is 212.043320 Da .Physical And Chemical Properties Analysis

2-Amino-4-nitro-5-methoxybenzoic Acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

-

Application in Nonlinear Optics and Optical Limiting

- Field : Materials Science

- Summary : 2-amino-5-nitropyridine 4-chlorobenzoic acid, a similar compound, has been synthesized and grown as optically transparent single crystals for applications in nonlinear optics and optical limiting .

- Methods : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .

- Results : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

-

Application in Cocrystal Formation

- Field : Chemical Crystallography

- Summary : 2-amino-4-nitrobenzoic acid forms cocrystals with 2,2′-bipyridine and bis (pyridin-2-yl)ketone .

- Methods : The cocrystals were formed through carboxylic acid···N-pyridine hydrogen bonds .

- Results : The cocrystals form supramolecular tubes and chains based on O–H···N and N–H···O hydrogen bonding .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential hazards if ingested, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-amino-5-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGOTDAQMBDEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611724 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-nitro-5-methoxybenzoic Acid | |

CAS RN |

196194-99-7 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)

![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B112169.png)